4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Overview
Description
4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the Skraup synthesis, which is a classical method for constructing quinoline rings. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The specific steps for synthesizing this compound would involve:
Bromination: Introduction of the bromine atom to the ethoxyphenyl group.
Cyclization: Formation of the quinoline ring through cyclization reactions.
Functionalization: Introduction of the ethoxy group and other functional groups to complete the structure.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another heterocyclic compound with a similar core structure.
Phenanthridin-6-one: Shares structural similarities and is used in similar applications.
Uniqueness
4-(5-BROMO-2-ETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine and ethoxy groups can enhance its reactivity and selectivity in various applications.
Properties
IUPAC Name |
4-(5-bromo-2-ethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c1-2-25-19-10-8-14(22)11-18(19)17-12-20(24)23-21-15-6-4-3-5-13(15)7-9-16(17)21/h3-11,17H,2,12H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZCJEMDTBWKKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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